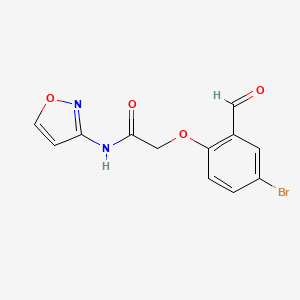
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as CIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CIQ is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that plays an important role in regulating neurotransmission in the brain.
Wirkmechanismus
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate. Specifically, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide binds to a site on the receptor that is distinct from the glutamate binding site, and this binding enhances the receptor's ability to activate downstream signaling pathways.
Biochemical and Physiological Effects
Activation of mGluR4 with N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. For example, studies have shown that N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can reduce the release of glutamate in the brain, which has been implicated in a wide range of neurological disorders, including Parkinson's disease, epilepsy, and depression. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has several advantages for use in lab experiments. For example, it is a highly selective agonist of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation without interfering with other signaling pathways. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide is relatively stable and easy to synthesize, which makes it a convenient tool for studying mGluR4 function.
However, there are also some limitations to the use of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide in lab experiments. For example, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has a relatively short half-life, which means that it may need to be administered repeatedly in order to maintain its effects. Additionally, N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide and its effects on mGluR4. For example, further studies could investigate the potential therapeutic applications of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide for neurological disorders such as Parkinson's disease, epilepsy, and depression. Additionally, studies could investigate the effects of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are also involved in the regulation of mood and behavior. Finally, studies could investigate the potential use of N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide as a tool for studying the role of mGluR4 in other physiological processes, such as pain perception and motor control.
Synthesemethoden
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 3-methyl-5-isoxazolecarboxylic acid in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been used extensively in scientific research to study the function of mGluR4 and its potential role in the treatment of various neurological disorders. Studies have shown that activation of mGluR4 with N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, pain perception, and motor control.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(16-14-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFPRFEYRLOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)


![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)

![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)


![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)